Mass Spectrometric Differentiation: +6 Da Mass Shift Ensures Unambiguous Quantification Without Isotopic Interference
Citronellol-d6 exhibits a molecular ion peak at m/z ~162 (M+6 relative to unlabeled citronellol at m/z 156), as reported in vendor technical specifications . This +6 Da mass shift is critical for avoiding spectral overlap with the natural M+1 and M+2 isotopic peaks of the unlabeled analyte, a common source of error when using d3-labeled analogs (MW 159.28, +3 Da shift) in complex essential oil matrices where citronellol is a major constituent (up to 20% in citronella oil) [1].
| Evidence Dimension | Molecular Ion Mass Shift in MS Detection |
|---|---|
| Target Compound Data | m/z ~162 (M+6) |
| Comparator Or Baseline | Unlabeled Citronellol: m/z 156 (M+0); Citronellol-d3: m/z ~159 (M+3) |
| Quantified Difference | +6 Da from unlabeled; +3 Da further separation from d3 analog |
| Conditions | Electron ionization (EI) GC-MS, as per standard terpene analysis protocols |
Why This Matters
The +6 Da shift provides unequivocal chromatographic resolution from the analyte's isotopic cluster, minimizing quantitative bias from ion overlap and enabling more reliable method validation per FDA/ICH guidelines.
- [1] Cerceau, C. I., et al. (2020). 1H-NMR and GC for detection of adulteration in commercial essential oils of Cymbopogon ssp. Phytochemical Analysis, 31(1), 88-97. View Source
